1-(3-Fluorobenzyl)-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the desired substituents. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the benzenesulfonyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound lacks the benzenesulfonyl group, making it less versatile in certain applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a fluorophenyl group, which can significantly alter its reactivity and applications.
The uniqueness of 1-[(3-fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C20H25FN2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25FN2O2S/c1-16(2)18-6-8-20(9-7-18)26(24,25)23-12-10-22(11-13-23)15-17-4-3-5-19(21)14-17/h3-9,14,16H,10-13,15H2,1-2H3 |
InChI Key |
KVQZWJYXMBYLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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